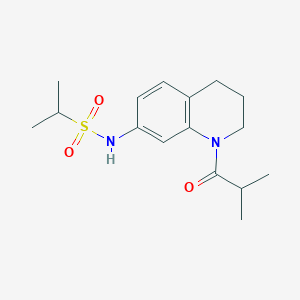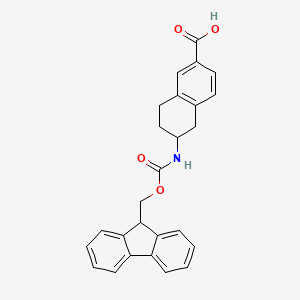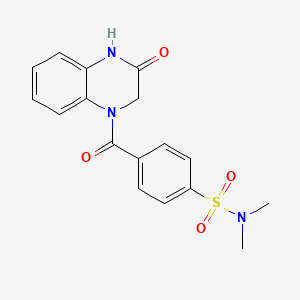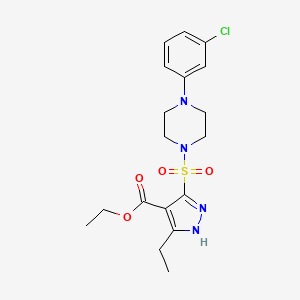
3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrazole ring, a common motif in many pharmacologically active compounds, suggests potential for interaction with various biological targets. The methoxy and carboxamide groups may also influence the molecule's solubility and ability to engage in hydrogen bonding, which is crucial for its biological activity.
Synthesis Analysis
The synthesis of related pyrazole derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of a novel pyrazole derivative is described in paper , where the compound was characterized using a variety of techniques including NMR, mass spectra, and FT-IR. Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed, such as the use of domino reactions as mentioned in paper or relay catalysis as in paper .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques like X-ray crystallography, as demonstrated in paper . The dihedral angle between the pyrazole and thiophene rings in the studied compound indicates a twisted conformation, which could be similar in the compound of interest due to the presence of the pyrazole ring. The molecular geometry and electronic structure can be optimized and calculated using ab-initio methods, which would provide insights into the electrophilic and nucleophilic regions of the molecule.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from its functional groups. The methoxy group may undergo demethylation reactions, as seen in the synthesis of a PET agent where desmethylation was performed using TMSCl/NaI . The carboxamide group could participate in nucleophilic substitution reactions, potentially allowing for the introduction of various substituents that could modify the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be quite diverse. For example, the thermal stability of a related compound was found to be up to 190°C . The solubility and stability of the compound in different solvents can be studied to understand its behavior in biological systems. Non-linear optical properties are also of interest, as they can provide information on the compound's potential applications in materials science .
Scientific Research Applications
Synthesis and Characterization
Research on compounds related to the chemical structure has led to the synthesis of various derivatives with potential biological activities. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, focusing on their structural establishment through elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014). Similarly, novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety have been synthesized, highlighting their expected hypertensive activity (N. Kumar, Uday C. Mashelker, 2007).
Biological Activities
The synthesized compounds have been screened for various biological activities. For instance, some derivatives have been evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the development of potential cancer therapies (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014). Another study discovered and optimized a series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing their potential in enhancing the efficacy of DNA damage-inducing agents in cancer treatment (S. Degorce, B. Barlaam, E. Cadogan, et al., 2016).
Structural and Mechanistic Insights
Further studies provide structural and mechanistic insights into the chemical transformations of related compounds. For example, the synthesis of certain 3‐alkoxy‐1‐β‐D‐ribofuranosylpyrazolo[3,4‐d]pyrimidines offers insights into the glycosylation procedures, contributing to the understanding of nucleoside analog synthesis (Jack D. Anderson, N. K. Dalley, G. R. Revankar, R. K. Robins, 1986).
properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-oxo-2-(2-pyridin-4-ylethylamino)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-20-10-12(15(19-20)23-2)14(22)18-9-13(21)17-8-5-11-3-6-16-7-4-11/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBOFBXTXVSGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B2549243.png)
![(2,4-dimethylphenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2549244.png)

![3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2549246.png)


![4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2549252.png)


![3-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2549255.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)
![N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2549258.png)